2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound with a unique structure that combines elements of pyrido, benzodiazepine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and organic solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities to the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,12-dioxoolean-9(11)-en-28-oic acid, methyl ester: Another complex organic compound with a similar core structure.
4,8-dioxo-6,7,8,9-tetrahydro-4H-[1,4]diazepino[3,2,1-hi]pyrido[4,3,2-cd]-indole: A related heterocyclic system with potential biological activity.
Uniqueness
2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O6 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c][1,4]benzodiazepin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O6/c1-31-19-12-15(13-20(32-2)22(19)33-3)25-21(28)14-27-17-9-5-4-8-16(17)23(29)26-11-7-6-10-18(26)24(27)30/h4-5,8-9,12-13,18H,6-7,10-11,14H2,1-3H3,(H,25,28) |
InChI Key |
FTIIRTREEGQSOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O |
Origin of Product |
United States |
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